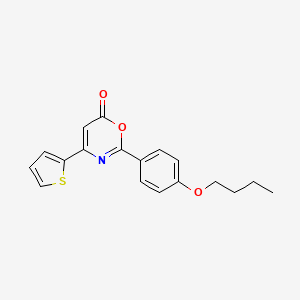
2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one
Übersicht
Beschreibung
2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one, also known as BOPTO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BOPTO is a heterocyclic compound that contains an oxazine ring and a thiophene ring. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one involves the photoisomerization of the oxazine ring from the trans to the cis form upon exposure to light of a specific wavelength. This results in a conformational change of the molecule, which can alter its binding affinity to its target protein. In the case of GPCRs, the cis form of this compound has been found to have a higher affinity for the receptor than the trans form, leading to receptor activation. In the case of ion channels, the cis form of this compound has been found to induce channel opening, leading to ion flux across the cell membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects, which can be used to study the function of various proteins and cells. In the case of GPCRs, this compound has been found to activate specific signaling pathways, leading to the modulation of cellular processes such as neurotransmitter release and gene expression. In the case of ion channels, this compound has been found to induce changes in membrane potential, leading to the modulation of cellular excitability and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one in lab experiments include its high selectivity and spatiotemporal control, which allows for the precise manipulation of cellular processes. The photoswitching property of this compound also allows for the reversible activation of its target protein, which can be used to study the kinetics and dynamics of cellular processes. However, the limitations of using this compound include its sensitivity to light, which can lead to photoisomerization in the absence of the intended light stimulus. This compound also requires the use of specialized equipment such as light sources and filters, which can be costly and difficult to maintain.
Zukünftige Richtungen
For the research on 2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one include the development of new photoswitchable ligands and drugs with improved properties such as higher selectivity and sensitivity to light. The application of this compound in other fields such as synthetic biology and materials science is also an area of interest. The use of this compound in combination with other techniques such as optogenetics and electrophysiology can also lead to new insights into the function of proteins and cells.
Wissenschaftliche Forschungsanwendungen
2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various fields such as neuroscience, optogenetics, and photopharmacology. In neuroscience, this compound has been used as a photoswitchable ligand for the activation of G protein-coupled receptors (GPCRs) such as the muscarinic acetylcholine receptor (mAChR). This has allowed for the precise spatiotemporal control of neuronal activity, which can be used to study the neural circuits underlying behavior.
In optogenetics, this compound has been used as a photoswitchable ligand for the activation of ion channels such as the TRPV1 channel. This has allowed for the precise control of ion fluxes across the cell membrane, which can be used to study the electrical properties of neurons and other cells.
In photopharmacology, this compound has been used as a photoswitchable drug for the treatment of diseases such as hypertension and cancer. The photoswitching property of this compound allows for the selective activation of the drug in specific tissues or cells, minimizing off-target effects.
Eigenschaften
IUPAC Name |
2-(4-butoxyphenyl)-4-thiophen-2-yl-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-3-10-21-14-8-6-13(7-9-14)18-19-15(12-17(20)22-18)16-5-4-11-23-16/h4-9,11-12H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGPKKBDYALJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC(=O)O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-phenoxy-3-pyridinyl)-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-piperidinecarboxamide](/img/structure/B3953200.png)

![2,2'-[(2-butoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953207.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953210.png)
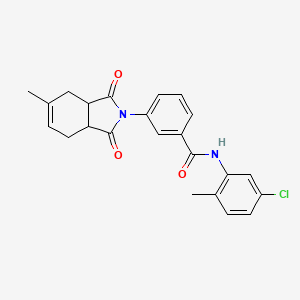
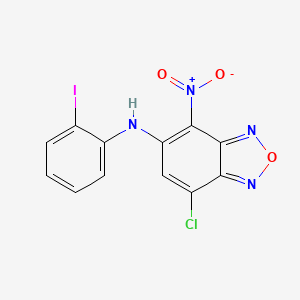

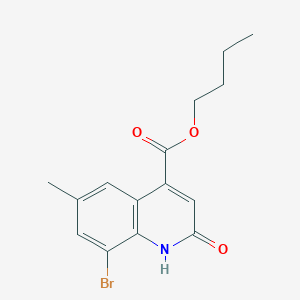
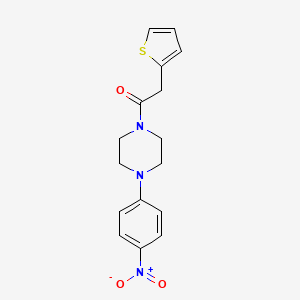
![N-(3-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide](/img/structure/B3953241.png)


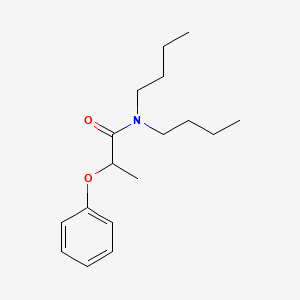
![3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953289.png)